2,2',3,3',5,6'-Hexachlorobiphenyl
Overview
Description
2,2',3,3',5,6'-Hexachlorobiphenyl is a type of chlorinated biphenyl with multiple chlorine atoms attached to a biphenyl structure. While the provided papers do not directly discuss this compound, they do provide insights into related chlorinated biphenyls and their properties. For instance, the paper titled "Shorthand" numbering of chlorobiphenyls" discusses a shorthand notation for chlorobiphenyls, which could be applied to understand the naming and substitution pattern of 2,2',3,3',5,6'-Hexachlorobiphenyl .
Synthesis Analysis
The synthesis of chlorinated biphenyls is not directly addressed in the provided papers. However, the synthesis of related compounds with complex chlorine substitutions is discussed. For example, the synthesis of polychlorotriphenylmethyl units is reported, which involves robust and rigid structures that could be related to the synthesis of chlorinated biphenyls .
Molecular Structure Analysis
The molecular structure of chlorinated biphenyls is characterized by the presence of chlorine atoms on a biphenyl core. The paper on "2,3-Dichloro-3',4'-dihydroxybiphenyl" provides information on the dihedral angle between benzene rings and intramolecular hydrogen bonding, which could be relevant to understanding the molecular structure of 2,2',3,3',5,6'-Hexachlorobiphenyl .
Chemical Reactions Analysis
The papers do not provide specific reactions for 2,2',3,3',5,6'-Hexachlorobiphenyl. However, they do discuss reactions of related compounds, such as the oxidation of 2,2,3,3-tetramethyl-1,4-diphenyl-5,6-dithiabicyclo[2.1.1]hexane, which could offer insights into the reactivity and chemical behavior of chlorinated biphenyls .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated biphenyls like 2,2',3,3',5,6'-Hexachlorobiphenyl can be inferred from the properties of similar compounds discussed in the papers. For example, the paper on polyhydroxyoligothiophenes discusses solid-state conformations and intermolecular interactions, which are important for understanding the physical properties of chlorinated biphenyls . Additionally, the paper on the synthesis and structure of 3-((2,6-Dichlorophenyl)(ethoxy)methyl)-4-hydroxy-2H-chromen-2-one discusses crystal structures and stacking interactions, which are relevant to the physical properties of chlorinated biphenyls .
Scientific Research Applications
Solubility in Supercritical Fluids
The solubility of polychlorinated biphenyl (PCB) congeners, including 2,2',3,3',5,6'-Hexachlorobiphenyl, in supercritical fluids like carbon dioxide, n-butane, and methanol has been studied. These studies are significant for understanding the environmental behavior and remediation of PCBs (Anitescu & Tavlarides, 1999).
Hepatic Microsomal Enzyme Activity
Research has been conducted on the effects of various hexachlorobiphenyl isomers on hepatic microsomal drug metabolism and hepatic porphyrins in rats. These studies help in understanding the biochemical and toxicological impacts of these compounds (Stonard & Greig, 1976).
Degradational and Analytical Indicator
The ratio of different hexachlorobiphenyl congeners, including 2,2',3,3',5,6'-Hexachlorobiphenyl, has been proposed as a possible degradational and analytical indicator in various matrices. This research aids in the environmental monitoring and analysis of PCB contamination (Turrio-Baldassarri et al., 1997).
Metabolic Pathways and Excretion
Studies have explored the metabolism and excretion of hexachlorobiphenyl isomers in rats. Understanding the metabolic pathways of these compounds is essential for assessing their environmental persistence and potential health risks (Kato et al., 1980).
Vibrational Circular Dichroism Studies
Research involving vibrational circular dichroism and quantum chemical calculations has been conducted on the chiral transformation products of PCBs, including hexachlorobiphenyl isomers. These studies are significant for understanding the stereochemistry and environmental behavior of PCBs (Döbler et al., 2002).
Photodechlorination Studies
Photodechlorination of 2,2',3,3',6,6'-hexachlorobiphenyl has been studied in polymer solutions, providing insights into the environmental degradation of PCBs under light exposure (Nowakowska et al., 1991).
Density Functional Theory Studies
Density functional theory studies have been conducted on the radical ions of polychlorinated biphenyls, including 2,2',3,3',5,6'-Hexachlorobiphenyl. These studies are vital for understanding the electronic properties and reactivity of PCBs (Arulmozhiraja et al., 2002).
Safety And Hazards
properties
IUPAC Name |
1,2,4-trichloro-3-(2,3,5-trichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-3-6(11(17)9(16)4-5)10-7(14)1-2-8(15)12(10)18/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTNFLRSJBQQJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073541 | |
Record name | 2,2',3,3',5,6'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',5,6'-Hexachlorobiphenyl | |
CAS RN |
52744-13-5 | |
Record name | 2,2',3,3',5,6'-Hexachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052744135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',5,6'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',5,6'-HEXACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XD09W9A7A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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